molecular formula C14H15N3 B1463239 2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine CAS No. 1159816-24-6

2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine

Cat. No.: B1463239
CAS No.: 1159816-24-6
M. Wt: 225.29 g/mol
InChI Key: OWRCJPOOJAXNRL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
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Biological Activity

2-Cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the existing literature on the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a 2-methylphenyl substituent on the pyrimidine ring, which may influence its biological activity through steric and electronic effects. The general structure can be represented as follows:

Structure CxHyNz\text{Structure }\text{C}_x\text{H}_y\text{N}_z

Research indicates that this compound interacts with various molecular targets, primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .
  • Receptor Binding : It acts on specific receptors involved in cell signaling pathways, potentially modulating inflammation and cell proliferation. This interaction is crucial for its therapeutic effects in conditions like cancer and arthritis.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays:

Assay TypeResult (IC50/ED50)Comparison Drug
COX-2 Inhibition0.04 ± 0.02 μmolCelecoxib (0.04 μmol)
Carrageenan-induced Paw EdemaED50 = 9.17 μMIndomethacin

These results suggest that the compound exhibits significant anti-inflammatory activity, with a potency similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

In addition to its anti-inflammatory effects, the compound has shown promise in cancer research:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including:
    • MCF-7 (breast cancer)
    • U937 (leukemia)
    • HeLa (cervical cancer)
    The GI50 values for these cell lines were reported in the micromolar range, indicating moderate potency compared to other known anticancer agents .
  • Apoptosis Induction : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells, suggesting a mechanism that may involve the activation of pro-apoptotic pathways .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure of pyrimidine derivatives can enhance their biological activity:

  • Cyclopropyl Group : Contributes to increased lipophilicity and potential receptor binding affinity.
  • Substituents on the Pyrimidine Ring : Variations in substituent groups can significantly affect enzyme inhibition potency and selectivity towards COX isoforms.

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their anti-inflammatory effects using carrageenan-induced models. Compounds showed enhanced COX-2 selectivity compared to traditional NSAIDs .
  • In Vivo Studies : Animal models demonstrated that administration of the compound resulted in reduced inflammatory markers and improved clinical outcomes in arthritis models .

Properties

IUPAC Name

2-cyclopropyl-6-(2-methylphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-9-4-2-3-5-11(9)12-8-13(15)17-14(16-12)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRCJPOOJAXNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.